molecular formula C14H25NO3 B577871 Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1259489-95-6

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B577871
CAS No.: 1259489-95-6
M. Wt: 255.358
InChI Key: QNFIHVHQIDWFOO-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro junction, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidin-4-one derivative with an alcohol under acidic conditions to form the spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or alkyl halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for constructing complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a versatile building block in synthetic chemistry.

Biological Activity

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound with significant biological activity, particularly in the context of drug discovery and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4 with a molecular weight of approximately 269.34 g/mol. Its unique spirocyclic structure allows for flexibility while maintaining a constrained framework, which is advantageous in drug design.

PropertyValue
Molecular FormulaC14H23NO4C_{14}H_{23}NO_4
Molecular Weight269.34 g/mol
CAS Number2089258-39-7

This compound has been identified as a potent inhibitor of the MmpL3 protein, a crucial transporter for the survival of Mycobacterium tuberculosis (Mtb). By inhibiting MmpL3, this compound disrupts the transport of essential mycolic acids, leading to bacterial cell death. This mechanism positions it as a promising candidate for antituberculosis drug development .

Biological Activity and Efficacy

Recent studies have highlighted the compound's efficacy against Mtb with notable Minimum Inhibitory Concentrations (MIC). For instance, compounds within its structural class have shown significant activity against replicating Mtb cells, with MIC values reported as low as 0.01 µg/mL in some derivatives .

Case Studies

  • Inhibition of MmpL3 : Research indicated that modifications to the spirocyclic scaffold could enhance potency against MmpL3. A study demonstrated that specific structural changes led to improved binding affinity and selectivity, correlating with enhanced biological activity in vitro .
  • Antituberculosis Activity : A series of analogs derived from this compound were screened for their activity against Mtb. One analog exhibited an MIC of 0.041 µM, showcasing the potential for further optimization through structure-activity relationship (SAR) studies .

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents:

  • Antituberculosis Agents : Given its mechanism of action against MmpL3, this compound is being explored as a lead candidate for new antituberculosis therapies.
  • Protein Inhibition : Beyond tuberculosis, its inhibitory effects on other proteins may be investigated for broader therapeutic applications.

Properties

IUPAC Name

tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIHVHQIDWFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719149
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-95-6
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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